2-Bromo-N-(2,2-difluoroethyl)-5-fluorobenzamide
Description
Properties
IUPAC Name |
2-bromo-N-(2,2-difluoroethyl)-5-fluorobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrF3NO/c10-7-2-1-5(11)3-6(7)9(15)14-4-8(12)13/h1-3,8H,4H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGRUNWCVJFOZMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C(=O)NCC(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Methodology: Amidation of Fluorobenzoic Acid Derivatives
- Starting Material: 5-fluoro-2-aminobenzoic acid or its derivatives.
- Reagents: Thionyl chloride or oxalyl chloride to convert carboxylic acids to acyl chlorides, followed by amide formation.
- Procedure:
- Conversion of 5-fluoro-2-aminobenzoic acid to its acyl chloride.
- Reaction with ammonia or primary amines (e.g., difluoroethylamine) to form the benzamide.
Research Findings:
- Amidation under mild conditions yields high purity benzamides with minimal side reactions.
- Use of coupling agents like carbodiimides (e.g., EDC, DCC) can facilitate amidation directly from acids, reducing steps.
Introduction of the Difluoroethyl Group at the Nitrogen
The N-(2,2-difluoroethyl) moiety is introduced via nucleophilic substitution or reductive amination, depending on the starting materials.
Methodology: Nucleophilic Substitution
Research Findings:
- Direct Alkylation: Using difluoroethyl halides under basic conditions yields the N-(2,2-difluoroethyl) derivative with high efficiency.
- Reaction Conditions: Mild temperatures (around 0–25°C) and polar aprotic solvents like DMF or DMSO optimize yield.
Final Purification and Characterization
The crude product is purified via recrystallization or chromatography. Recrystallization from petroleum ether or n-hexane is common, with yields typically exceeding 75% and purities over 98%.
Data Table: Summary of Preparation Methods
| Step | Reaction | Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|---|
| 1 | Amidation of fluorobenzoic acid | Carboxylic acid + coupling agent | Mild heating, inert atmosphere | >90% | High purity benzamide core |
| 2 | Aromatic bromination | NBS or Br2 | 0°C to room temp, polar solvent | >90% | Regioselective at ortho position |
| 3 | N-(2,2-difluoroethyl) substitution | Difluoroethyl halide + base | 0–25°C, polar aprotic solvent | >75% | Efficient alkylation of nitrogen |
| 4 | Purification | Recrystallization | Cold petroleum ether or n-hexane | - | Purity >98% |
Research Findings and Literature Support
- Nitration and Bromination: The nitration of fluorobenzene derivatives has been well-documented, with specific conditions favoring mono-nitration or bromination at desired positions, as demonstrated in patents and organic synthesis literature.
- Amidation Techniques: Literature indicates that carbodiimide-mediated amidation offers high efficiency and selectivity, especially with fluorinated substrates that are sensitive to harsh conditions.
- Difluoroethylation: Nucleophilic substitution with difluoroethyl halides is a standard approach, supported by research on fluorinated amines and their alkylation behavior.
- Purification and Yield Optimization: Recrystallization from non-polar solvents ensures high purity, with yields influenced by reaction conditions and reagent quality.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-N-(2,2-difluoroethyl)-5-fluorobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Hydrolysis: The amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis reaction.
Major Products
Substitution: Products depend on the nucleophile used.
Oxidation: Oxidized derivatives of the benzamide.
Reduction: Reduced forms of the benzamide.
Hydrolysis: Carboxylic acids and amines.
Scientific Research Applications
2-Bromo-N-(2,2-difluoroethyl)-5-fluorobenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Bromo-N-(2,2-difluoroethyl)-5-fluorobenzamide involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms can enhance its binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
The target compound is compared below with five analogs (Table 1), focusing on substituent patterns and molecular properties.
Table 1: Structural and Molecular Comparisons
Electronic and Steric Influences
- Steric Hindrance : The 3-chloro-2-methylphenyl substituent in creates significant steric bulk, which may hinder binding to flat enzymatic pockets. In contrast, the difluoroethyl group offers moderate steric hindrance with conformational flexibility.
Biological Activity
2-Bromo-N-(2,2-difluoroethyl)-5-fluorobenzamide is a halogenated benzamide that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a bromine atom and a difluoroethyl group, which may influence its reactivity and interactions with biological targets. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
The chemical structure of this compound is characterized by the following:
- Chemical Formula : C₈H₈BrF₂N
- Molecular Weight : 236.06 g/mol
- Functional Groups : Amide, halogenated alkyl
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that halogenated benzamides can exhibit antimicrobial properties. The presence of the difluoroethyl group may enhance membrane permeability, contributing to this effect.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. The bromine atom is hypothesized to facilitate interactions with active sites of target enzymes.
- Cellular Interactions : Investigations into cellular uptake mechanisms indicate that compounds with similar structures can modulate cellular signaling pathways.
The biological activity of this compound is thought to involve:
- Electrophilic Interactions : The electrophilic nature of the bromine atom allows it to participate in nucleophilic substitution reactions with biological macromolecules.
- Hydrogen Bonding : The amide group can form hydrogen bonds with proteins or nucleic acids, potentially altering their structure and function.
- Allosteric Modulation : Similar compounds have been shown to bind at allosteric sites on receptors or enzymes, leading to changes in activity without directly competing with substrate binding.
Case Studies
-
Antimicrobial Efficacy
- A study demonstrated that halogenated benzamides exhibited significant antibacterial activity against various strains of bacteria. The incorporation of a difluoroethyl group was linked to increased potency due to enhanced lipophilicity and membrane penetration .
- Enzyme Inhibition
-
Cellular Signaling Modulation
- Investigations into the effects of difluoromethyl-containing compounds on cellular pathways indicated that these compounds could significantly influence signaling cascades involved in cell proliferation and apoptosis . This suggests a potential role for this compound in cancer therapeutics.
Data Table: Summary of Biological Activities
Q & A
Q. What are the optimal synthetic routes for 2-Bromo-N-(2,2-difluoroethyl)-5-fluorobenzamide, considering reagent selection and reaction conditions?
The synthesis of halogenated benzamides often employs acyl chloride intermediates. For example, thionyl chloride (SOCl₂) or oxalyl chloride (ClCO)₂ in dichloromethane (DCM) at 50°C can convert carboxylic acids to acyl chlorides efficiently . Reaction conditions (e.g., solvent polarity, temperature, and catalyst) significantly impact yield and purity. For the difluoroethylamine coupling step, amidation under inert conditions (e.g., using DCM or THF) with a base like triethylamine (Et₃N) is recommended. Optimization should include monitoring via TLC or HPLC to track intermediate formation and minimize side reactions.
Q. How can spectroscopic techniques confirm the structure and purity of this compound?
- ¹H/¹³C NMR : The difluoroethyl group (-CH₂CF₂H) shows characteristic splitting patterns (e.g., triplet of quartets for CF₂ protons). The aromatic region should display coupling constants consistent with bromo and fluoro substituents (e.g., ³J₆-F ~8–10 Hz for meta-fluorine) .
- IR Spectroscopy : Confirm the presence of amide C=O stretching (~1650–1680 cm⁻¹) and N-H bending (~1550 cm⁻¹).
- Mass Spectrometry : High-resolution MS (HRMS) should match the molecular ion [M+H]⁺ (exact mass calculated for C₉H₇BrF₃NO: 297.96 g/mol). Purity can be assessed via HPLC with UV detection at ~254 nm .
Advanced Research Questions
Q. What strategies can resolve discrepancies in reaction yields when synthesizing this compound under varying conditions?
Yield inconsistencies often arise from competing side reactions (e.g., hydrolysis of acyl chlorides or incomplete amidation). Systematic analysis includes:
- Solvent Screening : Polar aprotic solvents (e.g., DMF) may enhance nucleophilicity of the difluoroethylamine but risk side reactions. Non-polar solvents (e.g., toluene) might reduce hydrolysis but slow reaction kinetics .
- Temperature Control : Lower temperatures (0–20°C) minimize decomposition of reactive intermediates, while higher temperatures (50°C) accelerate coupling but may degrade heat-sensitive groups .
- Catalyst Optimization : DMAP (4-dimethylaminopyridine) can accelerate amidation by activating the acyl chloride intermediate.
Q. How does the electronic environment of the difluoroethyl group influence reactivity in nucleophilic substitution reactions?
The electron-withdrawing nature of the -CF₂H group increases the electrophilicity of the adjacent carbonyl carbon, enhancing susceptibility to nucleophilic attack. X-ray crystallography studies of similar benzamides reveal planar amide geometries, which stabilize resonance structures and direct regioselectivity in substitution reactions . For example, the bromine atom at the 2-position may undergo Suzuki coupling more readily due to reduced steric hindrance compared to bulkier substituents.
Q. What crystallographic insights explain the solid-state stability of this compound?
Single-crystal X-ray diffraction (SC-XRD) of analogous compounds shows that intermolecular hydrogen bonds (e.g., N-H···O=C) and halogen bonding (Br···F) contribute to lattice stability . The difluoroethyl group’s conformation (e.g., gauche vs. anti) affects packing efficiency, which can be analyzed via torsion angle measurements (e.g., C-C-F-F dihedral angles).
Methodological Considerations
Q. How can fluorometric assays be designed to study the interaction of this compound with biomolecules?
- Fluorescence Quenching : Monitor changes in intrinsic fluorescence of tryptophan residues in proteins upon ligand binding. Stern-Volmer plots can quantify binding constants (Kₐ) .
- Competitive Binding Studies : Use known fluorescent probes (e.g., ANS) to assess displacement effects, indicating shared binding sites.
- Time-Resolved Fluorescence : Resolve dynamic interactions (e.g., conformational changes) with nanosecond-scale measurements .
Q. What computational methods predict the metabolic pathways of this compound?
Density Functional Theory (DFT) calculations can identify reactive sites (e.g., bromine for debromination, fluorine for oxidative defluorination). Molecular docking with cytochrome P450 enzymes (e.g., CYP3A4) predicts probable oxidation sites. ADMET predictors (e.g., SwissADME) assess bioavailability and toxicity risks .
Data Contradiction Analysis
Q. How should conflicting NMR data for this compound derivatives be interpreted?
Discrepancies in splitting patterns may arise from dynamic effects (e.g., rotameric equilibria of the difluoroethyl group). Variable-temperature NMR (VT-NMR) can resolve overlapping signals by slowing conformational exchange. For example, cooling to 200 K may separate -CF₂H protons into distinct quartets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
